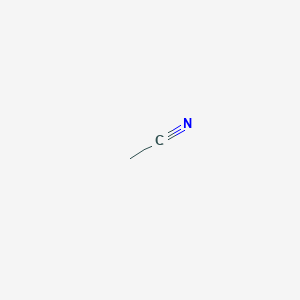
2-Fluoro-5-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
2-Fluoro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F4O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(trifluoromethyl)benzaldehyde consists of a benzene ring with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to it . The compound also contains an aldehyde group (-CHO), which is responsible for its reactivity .
Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethyl)benzaldehyde participates in various chemical reactions. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 192.11 . Its specific gravity is 1.41, and it has a refractive index of 1.45 . The compound has a flash point of 63 °C .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Chemical Reactions
2-Fluoro-5-(trifluoromethyl)benzaldehyde has been utilized in various chemical synthesis processes. For instance, it served as a monodentate transient directing group to enable Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, leading to the efficient synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, its derivatives have been used in the Wittig synthesis of fluoro-substituted stilbenes, which are important in creating anticancer combretastatins (Lawrence et al., 2003).
Role in Organic and Medicinal Chemistry
The compound has a significant role in organic chemistry, particularly in facilitating certain transformations. For example, it was involved in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups (Chen & Sorensen, 2018). In medicinal chemistry, its analogs have been synthesized for studying their biological properties, such as their role as adrenergic agonists in norepinephrine analogs (Kirk et al., 1979).
Applications in Materials Science
In the field of materials science, 2-Fluoro-5-(trifluoromethyl)benzaldehyde derivatives have been used in the synthesis of novel copolymers and polymers. For instance, its derivatives were involved in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, which were then copolymerized with styrene (Cimino et al., 2020). Such applications highlight its versatility in creating new materials with potential industrial applications.
Role in Environmental Science
In environmental science, this compound's derivatives have been used in creating microporous polyaminals for the adsorption of carbon dioxide, demonstrating its utility in addressing environmental concerns like greenhouse gas capture (Li et al., 2016).
Nuclear Magnetic Resonance (NMR) Studies
2-Fluoro-5-(trifluoromethyl)benzaldehyde has also been studied in the context of nuclear magnetic resonance. For instance, it has been analyzed for its proton and fluorine magnetic resonance properties, which are sensitive to intramolecular van der Waals interactions and steric effects (Schaefer et al., 1977). Such studies are crucial for understanding the molecular structure and dynamics of chemical compounds.
Safety and Hazards
2-Fluoro-5-(trifluoromethyl)benzaldehyde is considered hazardous. It can cause skin and eye irritation . It is also classified as a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in a well-ventilated area or outdoors . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with peripheral sensory trigeminal nerves
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the biotransformation pathways of other substances .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Propiedades
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLNLGMUINCSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370566 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
146137-78-2 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)


![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)


![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)